molecular formula C8H16N2O2 B1437847 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1187326-14-2

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

Cat. No.: B1437847
CAS No.: 1187326-14-2
M. Wt: 172.22 g/mol
InChI Key: ZSPXZLOKGOECMP-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol.

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide involves several steps. One common method includes the reaction of piperidine with formaldehyde to form 4-(hydroxymethyl)piperidine, which is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide can be compared with other similar compounds, such as:

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    4-(Hydroxymethyl)piperidine: A precursor in the synthesis of this compound.

    N-acetylpiperidine: Another derivative with different functional groups and properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(12)5-10-3-1-7(6-11)2-4-10/h7,11H,1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXZLOKGOECMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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